N-Methyl-N-(7-methyl-1,3-benzothiazol-2-yl)urea
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Overview
Description
N-Methyl-N-(7-methyl-1,3-benzothiazol-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(7-methyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-aminobenzenethiol with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic attack of the amino group on the isocyanate, followed by cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(7-methyl-1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
N-Methyl-N-(7-methyl-1,3-benzothiazol-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure .
Mechanism of Action
The mechanism of action of N-Methyl-N-(7-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication.
Pathways Involved: It disrupts the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation
Comparison with Similar Compounds
Similar Compounds
- N-Benzothiazol-2-yl-urea
- N-Methyl-N-(1,3-benzothiazol-2-yl)urea
- N-(7-methyl-1,3-benzothiazol-2-yl)urea
Uniqueness
N-Methyl-N-(7-methyl-1,3-benzothiazol-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position enhances its lipophilicity and membrane permeability, making it more effective in biological applications compared to its analogs .
Properties
CAS No. |
53284-70-1 |
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Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-methyl-1-(7-methyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C10H11N3OS/c1-6-4-3-5-7-8(6)15-10(12-7)13(2)9(11)14/h3-5H,1-2H3,(H2,11,14) |
InChI Key |
UVGHCVIRLOXBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)N(C)C(=O)N |
Origin of Product |
United States |
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